

N-Butylaniline: A Cornerstone Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Butylaniline**

Cat. No.: **B073990**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-butyylaniline, a substituted aromatic amine, serves as a pivotal precursor in a myriad of organic syntheses, finding extensive application in the pharmaceutical, agrochemical, and materials science sectors. Its utility stems from the reactivity of the secondary amine group and the aromatic ring, which allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of **N-butyylaniline**'s chemical properties, detailed experimental protocols for its synthesis and use in key reactions, and its role in the formation of complex molecules.

Chemical and Physical Properties

N-butyylaniline is an amber-colored liquid that is insoluble in water.^{[1][2]} It is recognized as a toxic and corrosive substance, necessitating careful handling in a laboratory setting.^{[1][2]} Key physical and chemical properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₅ N	[3]
Molecular Weight	149.24 g/mol	[3]
Boiling Point	240 °C	[3]
Melting Point	-12 °C / 10.4 °F	[4]
Flash Point	107 °C / 224.6 °F	[4]
Specific Gravity	0.930	[4]
CAS Number	1126-78-9	[4]

Synthesis of N-Butylaniline

The primary methods for synthesizing **N-butylaniline** involve the N-alkylation of aniline. This can be achieved through several routes, including the use of butanols via borrowing hydrogen catalysis, reaction with butyl halides, and reductive amination.

N-Alkylation of Aniline with Butanol (Borrowing Hydrogen)

This atom-economical approach utilizes a catalyst to facilitate the reaction between aniline and an alcohol, with water as the only byproduct.[5] Transition metal catalysts, particularly those based on manganese, have proven effective for this transformation.[6]

Experimental Protocol: Manganese-Catalyzed N-Alkylation of Aniline with 1-Butanol[6]

- An oven-dried 25-mL Schlenk tube equipped with a magnetic stir bar is charged with a manganese pincer complex catalyst (e.g., 1-3 mol%), potassium tert-butoxide (t-BuOK) (0.75-1.0 equiv.), and 1-butanol (1.2 equiv.).
- The Schlenk tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
- Aniline (1.0 equiv.) and a dry solvent (e.g., toluene, 2 mL) are added to the reaction mixture under the inert atmosphere.

- The reaction mixture is heated to 80-100 °C and stirred for the appropriate time, with progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction is cooled to room temperature, quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography.

A nickel-catalyzed direct N-alkylation of anilines with alcohols has also been developed, demonstrating broad functional group tolerance.^[7]

Catalyst System	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Mn pincer complex	t-BuOK	Toluene	80	24	Good to Excellent	[5][6]
NiBr ₂ / 1,10-phenanthroline	t-BuOK	Toluene	130	48	41-76	[7]

Core Reactions Utilizing N-Butylaniline

N-butylaniline is a versatile building block for the synthesis of more complex molecules, primarily through reactions involving the secondary amine and the aromatic ring.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between amines and aryl halides.^[8] This reaction is a cornerstone of modern organic synthesis, enabling the creation of a wide array of aryl amines that are crucial for pharmaceuticals and advanced materials.^[9] **N-butylaniline** can serve as the amine coupling partner in these reactions.

Experimental Protocol: General Buchwald-Hartwig Amination[10]

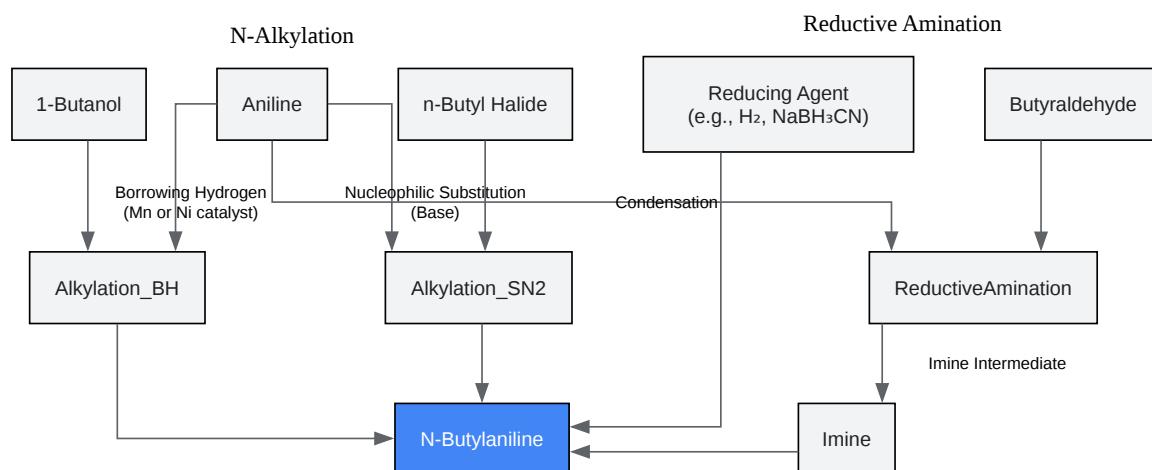
- To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv.), **N-butyylaniline** (1.0-1.2 equiv.), a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$) with a suitable phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu).
- Add a dry, deoxygenated solvent (e.g., toluene or dioxane).
- Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC).
- After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.
- The organic layer is dried, concentrated, and the product is purified by chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-promoted reaction for the synthesis of aryl amines, ethers, and thioethers from aryl halides.[11] While often requiring higher temperatures than the Buchwald-Hartwig reaction, it provides an alternative pathway for C-N bond formation.[11]

Experimental Protocol: General Ullmann Condensation (Goldberg Reaction)[11]

- In a reaction vessel, combine the aryl halide (1.0 equiv.), **N-butyylaniline** (1.0-1.5 equiv.), a copper catalyst (e.g., CuI), a ligand (e.g., phenanthroline), and a base (e.g., K_2CO_3 or K_3PO_4).
- Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
- Heat the reaction mixture to a high temperature (often >150 °C) and stir for several hours.
- Monitor the reaction by TLC or GC.
- Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered to remove inorganic salts.


- The filtrate is washed with aqueous ammonia solution and brine, dried, and concentrated.
- The product is purified by chromatography or recrystallization.

Synthesis of Quinolines

N-butyylaniline can be a precursor in the synthesis of quinoline derivatives, which are important scaffolds in medicinal chemistry.[12][13] Various named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, can be adapted for this purpose.[13][14] For instance, the reaction of an N-alkylaniline with α,β -unsaturated carbonyl compounds is a key step in some of these synthetic routes.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthesis of **N-butyylaniline** and its subsequent use in creating more complex organic structures.

[Click to download full resolution via product page](#)

Caption: Synthetic routes to **N-butylaniline**.

[Click to download full resolution via product page](#)

Caption: Key applications of **N-butylaniline** in synthesis.

Conclusion

N-butylaniline is a chemical intermediate of significant value in organic synthesis. Its straightforward preparation and the reactivity of its functional groups make it an essential building block for a wide range of molecules, particularly in the development of novel pharmaceuticals. The continued refinement of catalytic systems for its synthesis and its application in cross-coupling and condensation reactions will undoubtedly expand its role in both academic research and industrial manufacturing. The detailed protocols and synthetic pathways provided in this guide offer a solid foundation for researchers and professionals working with this versatile precursor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-BUTYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. N-Butylaniline | C10H15N | CID 14310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Butylaniline | 1126-78-9 | BAA12678 | Biosynth [biosynth.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. nbinfo.com [nbinfo.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- To cite this document: BenchChem. [N-Butylaniline: A Cornerstone Precursor in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073990#n-butyylaniline-as-a-precursor-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com